molecular formula C23H22ClN5O3S B2594472 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 577756-94-6

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No. B2594472
CAS RN: 577756-94-6
M. Wt: 483.97
InChI Key: WONCNUGNCJPIJT-UHFFFAOYSA-N
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Description

This compound is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It has been synthesized as a novel CDK2 targeting compound . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .


Synthesis Analysis

The compound was synthesized as part of a new set of small molecules . The yield was 62% . The 1H NMR (CDCl3, 400 MHz) values are as follows: δ 1.36 (t, 3H, CH3, J= 7.2Hz), 3.85(s, 3H, CH3), 4.31 (q, 2H, Ar, J= 7.0Hz), 6.96 (d, 2H, Ar, J= 8.4Hz), 7.51 (d, 2H, Ar, J= 9.1Hz), 7.79 (s, 1H, Ar), 8.37 (s, 1H, N=CH) .


Molecular Structure Analysis

The molecular structure of this compound includes the privileged pyrazolo[3,4-d]pyrimidine scaffold . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The compound has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively .


Physical And Chemical Properties Analysis

The compound is a yellow liquid . The LC-MS: m/z value is 271 (M+1) .

Scientific Research Applications

Photodynamic Therapy (PDT) Agent

Thieno[3,4-d]pyrimidin-4(3H)-thione: (the thionated derivative of the compound) has emerged as an exciting candidate for photodynamic therapy (PDT). Here’s why:

PKB (Protein Kinase B) Inhibitor

The compound may have potential as an antitumor agent due to its inhibition of PKB signaling. PKB deregulation is common in cancer, making PKB inhibitors promising candidates for cancer therapy .

ROCK (Rho-Associated Protein Kinase) Inhibitor

While not directly studied for this compound, related thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been discovered as ROCK inhibitors. ROCK plays a crucial role in cell motility, and its inhibition could impact cancer metastasis .

Synthesis of Diversely Orchestrated Derivatives

An expeditious metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diverse 3-ArS/ArSe derivatives. This operationally simple reaction proceeds under mild conditions and highlights broad applicability .

Mechanism of Action

The compound has been designed as a novel CDK2 targeting compound . It has shown potent dual activity against the examined cell lines and CDK2 . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Future Directions

The compound displayed potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations . It could be a promising candidate for future research in cancer treatment .

properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O3S/c1-31-19-8-3-15(11-20(19)32-2)9-10-25-21(30)13-33-23-18-12-28-29(22(18)26-14-27-23)17-6-4-16(24)5-7-17/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONCNUGNCJPIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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